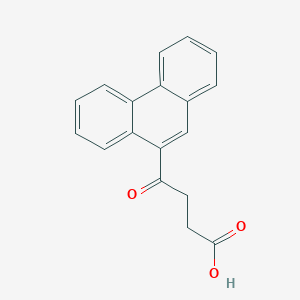

4-Oxo-4-(9-phenanthryl)butyric acid

描述

Overview of Gamma-Keto Acid Significance in Organic Synthesis

Gamma-keto acids, also known as 4-oxoacids, are organic compounds characterized by a ketone functional group located at the gamma (fourth) position relative to a carboxylic acid. This arrangement of functional groups imparts a versatile reactivity to the molecule. The ketone can undergo nucleophilic addition and condensation reactions, while the carboxylic acid provides a handle for esterification, amidation, or further transformations. This dual reactivity makes gamma-keto acids crucial intermediates in the synthesis of a wide array of heterocyclic compounds, natural products, and polymers. One of the classic methods for their preparation is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640).

Importance of the Phenanthrene (B1679779) Moiety in Advanced Organic Chemistry Research

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. alfa-chemistry.com This arrangement results in a non-linear, angular structure that is a core component of many naturally occurring and synthetic compounds, including steroids, alkaloids, and certain dyes. alfa-chemistry.com The phenanthrene nucleus is of great interest in materials science due to its photophysical and electronic properties, leading to applications in organic light-emitting diodes (OLEDs) and other electronic devices. In medicinal chemistry, phenanthrene derivatives have been investigated for a range of biological activities. The reactivity of phenanthrene towards electrophilic substitution, such as the Friedel-Crafts acylation, typically occurs at the C9 and C10 positions, making these sites prime locations for functionalization.

Positioning of 4-Oxo-4-(9-phenanthryl)butyric Acid within Contemporary Chemical Research

This compound emerges as a direct consequence of the strategic combination of gamma-keto acid synthesis and phenanthrene chemistry. It is primarily recognized as a key intermediate in the synthesis of larger, more complex polycyclic aromatic hydrocarbons. The presence of both the reactive ketone and carboxylic acid functionalities on a rigid, extended aromatic framework allows for a variety of subsequent chemical transformations, most notably intramolecular cyclization reactions to build additional rings onto the phenanthrene system. This positions the compound as a fundamental precursor in the construction of novel carbon-rich materials and complex molecular architectures.

Chemical Properties and Synthesis

This section details the fundamental chemical characteristics and the established synthetic route for this compound.

Interactive Data Table of Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₃ |

| Molecular Weight | 278.3 g/mol |

| CAS Number | 68151-15-5 |

| Boiling Point | 546.9 °C at 760 mmHg |

| Flash Point | 298.6 °C |

| Density | 1.283 g/cm³ |

Note: The physical properties listed are predicted values.

Synthesis of this compound

The primary and most logical method for the synthesis of this compound is the Friedel-Crafts acylation of phenanthrene with succinic anhydride. This reaction is a cornerstone of the more extensive Haworth synthesis for producing polycyclic systems. quora.comquimicaorganica.orgspcmc.ac.inscribd.com

In this reaction, phenanthrene acts as the aromatic substrate and succinic anhydride provides the four-carbon chain that will form the keto-acid moiety. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The electrophilic acylation occurs preferentially at the most reactive C-9 position of the phenanthrene ring.

The general steps of the synthesis are as follows:

Formation of the Electrophile: The Lewis acid catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The electron-rich phenanthrene ring attacks the acylium ion, leading to the formation of a carbocation intermediate.

Rearomatization: A proton is lost from the phenanthrene ring, restoring its aromaticity and yielding the final product, this compound.

The reaction is typically carried out in an inert solvent, such as nitrobenzene (B124822) or carbon disulfide.

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenanthrene ring, typically in the range of δ 7.5-8.5 ppm. The methylene (B1212753) protons of the butyric acid chain adjacent to the carbonyl group would appear as a triplet, while the methylene protons adjacent to the carboxylic acid group would also appear as a triplet, both likely in the δ 2.5-3.5 ppm region. The carboxylic acid proton would give a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, expected in the δ 170-210 ppm range. The numerous signals in the aromatic region (δ 120-140 ppm) would correspond to the fourteen carbon atoms of the phenanthrene skeleton. The two methylene carbons of the side chain would also be visible in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show strong characteristic absorption bands for the two carbonyl groups. The ketone C=O stretch would typically appear around 1680 cm⁻¹, while the carboxylic acid C=O stretch would be observed around 1710 cm⁻¹. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 278.3. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the butyric acid side chain.

Applications in Chemical Synthesis

The primary application of this compound is as a chemical intermediate, particularly in the synthesis of more complex polycyclic aromatic compounds.

Role as a Chemical Intermediate

This keto-acid serves as a precursor for the construction of additional fused rings onto the phenanthrene framework. The presence of the ketone and carboxylic acid functionalities allows for a variety of subsequent chemical transformations.

Use in the Synthesis of Polycyclic Aromatic Hydrocarbons

A key transformation of this compound is its intramolecular cyclization. This is typically achieved through a two-step process:

Reduction of the Ketone: The ketone group is first reduced to a methylene group (-CH₂-) via methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This reduction is a crucial step in the Haworth synthesis to prevent deactivation of the aromatic ring towards further electrophilic attack. spcmc.ac.in The product of this reduction is 4-(9-phenanthryl)butyric acid.

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 4-(9-phenanthryl)butyric acid is then treated with a strong acid, such as polyphosphoric acid or sulfuric acid, to effect an intramolecular Friedel-Crafts acylation. This reaction closes the ring, forming a new six-membered ring fused to the phenanthrene core. Subsequent aromatization steps can then lead to the formation of larger polycyclic aromatic systems.

Potential in Materials Science

Given that phenanthrene-based molecules are actively researched for their optical and electronic properties, derivatives synthesized from this compound could have potential applications in materials science. The extended, rigid, and planar structures that can be built from this intermediate are desirable for creating organic semiconductors, liquid crystals, and components for light-emitting devices.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-oxo-4-phenanthren-9-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-17(9-10-18(20)21)16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHXNHOFULMJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645320 | |

| Record name | 4-Oxo-4-(phenanthren-9-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68151-15-5 | |

| Record name | 4-Oxo-4-(phenanthren-9-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxo 4 9 Phenanthryl Butyric Acid and Analogues

Established Synthetic Pathways for Gamma-Keto Acids with Aromatic Substituents

The synthesis of gamma-keto acids bearing aromatic substituents is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists.

A cornerstone in the synthesis of aromatic γ-keto acids is the Friedel-Crafts acylation, a reaction that forms carbon-carbon bonds between an aromatic ring and an acyl group. The use of succinic anhydride (B1165640) as the acylating agent directly installs the required four-carbon keto-acid backbone onto the aromatic nucleus in a single step.

The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the succinic anhydride towards electrophilic attack by the aromatic compound. The process involves the initial formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring. A subsequent hydrolysis workup opens the anhydride ring to yield the final γ-keto carboxylic acid. For instance, the reaction between benzene (B151609) and succinic anhydride in the presence of anhydrous aluminum chloride is a classic method for preparing 4-oxo-4-phenylbutanoic acid orientjchem.org. Similarly, this strategy has been applied to naphthalene (B1677914), a simpler polycyclic aromatic hydrocarbon, to generate keto-acids that serve as intermediates in the synthesis of more complex polycyclic systems, such as in the Haworth synthesis of phenanthrene (B1679779) itself quimicaorganica.orgresearchgate.net.

The general scheme for this reaction is as follows:

Aromatic Hydrocarbon + Succinic Anhydride --(Lewis Acid)--> Intermediate --(Hydrolysis)--> 4-Aryl-4-oxobutanoic Acid

When applying the Friedel-Crafts acylation to complex PAHs like phenanthrene, regioselectivity becomes a critical challenge. The phenanthrene nucleus has multiple non-equivalent positions available for electrophilic substitution (C1, C2, C3, C4, and C9). The distribution of the resulting acylphenanthrene isomers is highly dependent on the reaction conditions, particularly the solvent and temperature rsc.orgresearchgate.net.

Research on the Friedel-Crafts acetylation of phenanthrene provides significant insight into this issue. Studies have shown that the position of acylation can be directed by the choice of solvent. For example, using ethylene dichloride as a solvent tends to favor substitution at the 9-position, yielding the 9-acetylphenanthrene as the major product. Conversely, solvents like nitrobenzene (B124822) or nitromethane direct the acylation primarily to the 3-position rsc.org. This solvent-dependent selectivity is attributed to factors such as the solvation of the electrophile-catalyst complex and the relative stability of the intermediate sigma-complexes.

This inherent variability means that the direct Friedel-Crafts acylation of phenanthrene with succinic anhydride to selectively obtain the 9-substituted product, 4-oxo-4-(9-phenanthryl)butyric acid, requires careful optimization of reaction conditions. The formation of other isomers is a significant possibility, necessitating purification to isolate the desired product.

Table 1: Influence of Solvent on the Isomer Distribution in Friedel-Crafts Acetylation of Phenanthrene

| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |

|---|---|---|---|---|---|

| Ethylene Dichloride | 2 | 4 | - | - | 54 |

| Nitrobenzene | - | 27 | 65 | - | - |

| Nitromethane | - | - | 64 | - | - |

| Carbon Disulphide | - | - | 39-50 | 8 | - |

| Chloroform | 18 | - | - | 0.5 | 37 |

Data sourced from studies on Friedel-Crafts acetylation of phenanthrene, which serves as a model for acylation reactions on this ring system rsc.org.

Alternative strategies for achieving regioselectivity in the functionalization of PAHs include methods based on nitrile oxide addition followed by reductive ring-opening or oxidation, although these can result in complex mixtures with certain substrates thieme-connect.com. Modern approaches also explore photochemical methods for direct C-H alkylation, which can offer high regioselectivity based on the electronic properties of the photo-excited PAH rsc.org.

Advanced Synthetic Approaches to the Phenanthryl-Substituted Butyric Acid Scaffold

Beyond classical methods, advanced synthetic techniques offer greater control over the chemical architecture, particularly concerning stereochemistry.

For γ-keto acids that are prochiral, the carbonyl group can be reduced to a chiral alcohol, leading to the formation of chiral γ-hydroxy acids, which readily cyclize to form chiral γ-lactones. These lactones are valuable structural motifs in many biologically active molecules rsc.org.

A powerful strategy for achieving this is the asymmetric transfer hydrogenation of γ-keto carboxylic acids. This method often employs a Ruthenium (Ru) catalyst complexed with a chiral ligand. Using a hydrogen source like a formic acid–triethylamine azeotrope, racemic γ-keto acids can be converted into chiral multicyclic γ-lactones with high yields and excellent diastereoselectivities and enantioselectivities through a dynamic kinetic resolution process rsc.orgrsc.orgresearchgate.net. This approach involves a reduction/lactonization sequence and has proven effective for a range of substrates, including those with aromatic and polycyclic frameworks rsc.org.

Table 2: Examples of Enantioselective Reduction of γ-Keto Acids to Chiral γ-Lactones

| Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Tetralone-based γ-keto acid | Tethered Ru(II) complex | Tricyclic γ-lactone | 92 | >20:1 | 99 |

| Indanone-based γ-keto acid | Tethered Ru(II) complex | Tricyclic γ-lactone | 90 | >20:1 | 98 |

| Benzofuranone-based γ-keto acid | Tethered Ru(II) complex | Tricyclic γ-lactone | 85 | >20:1 | 99 |

Data adapted from studies on Ru-catalyzed asymmetric transfer hydrogenation rsc.org.

Other stereoselective methods focus on the synthesis of substituted keto-acids. For instance, chiral alkylation using 2-triflyloxy esters has been developed for the stereoselective synthesis of 2-alkyl-γ-keto acids acs.org. Furthermore, complementary diastereoselective reduction conditions have been identified for cyclic γ-keto acids to access different diastereomers of trisubstituted γ-lactones by selecting specific reducing agents like silanes or trialkylborohydrides acs.org.

Brønsted acids play a significant role as catalysts in various transformations relevant to the synthesis and modification of gamma-keto acids and their derivatives. While Lewis acids are typical for Friedel-Crafts reactions, Brønsted acids are crucial in other synthetic steps.

For example, Brønsted acids can promote the conjugate addition of various nucleophiles to α,β-unsaturated ketones, a key step in building the γ-keto scaffold. A metal-free, environmentally friendly method for synthesizing γ-ketosulfones uses sulfinamides as the sulfur source, promoted by a Brønsted acid nih.gov. Similarly, deep eutectic solvents with Brønsted acidic properties have been employed as both the solvent and catalyst for the synthesis of γ-keto sulfones via sulfa-Michael additions tandfonline.comresearchgate.net.

In the context of γ-ketoesters, Brønsted acids like methanesulfonic acid (MsOH) can catalyze unprecedented cascade dimerization and intramolecular lactonization reactions, leading to the construction of complex fused pyrano-ketal-lactones and γ-ylidene-butenolides researchgate.netacs.org. These transformations often proceed through the initial enolization of the ketoester, a step facilitated by the Brønsted acid catalyst acs.org. The acidity of the catalyst can be crucial; studies have shown that acids of moderate strength, such as carboxylic acids, can be effective cocatalysts in amine-catalyzed reactions to form γ-keto esters, whereas very strong acids can be detrimental to stereoselectivity .

Preparation of Related Phenanthryl-Substituted Butyric Acid Derivatives

The this compound molecule possesses two primary functional groups—a ketone and a carboxylic acid—that serve as handles for the synthesis of a wide array of derivatives.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol to form 4-hydroxy-4-(9-phenanthryl)butyric acid. As discussed, if this reduction is performed enantioselectively, it can lead to chiral derivatives which may cyclize to form the corresponding γ-lactone rsc.orgrsc.org. Complete reduction of the ketone to a methylene (B1212753) group, for instance via a Clemmensen or Wolff-Kishner reduction, would yield 4-(9-phenanthryl)butyric acid.

Reactions of the Carboxylic Acid: The carboxylic acid moiety can be converted into a variety of functional groups. Esterification with different alcohols would yield a series of esters. Conversion to an acid chloride would provide a reactive intermediate for the synthesis of amides by reaction with amines.

Modifications of the Aromatic Ring: While the existing butyric acid chain deactivates the phenanthrene ring towards further electrophilic substitution, other functionalization methods can be employed. Modern techniques like visible-light-induced C-H alkylation could potentially be used to introduce additional substituents onto the phenanthrene core with high regioselectivity rsc.org.

The combination of these transformations allows for the generation of a library of compounds based on the phenanthryl-substituted butyric acid scaffold for various chemical and biological investigations.

Synthesis of Ester Derivatives (e.g., Ethyl 4-Oxo-4-(9-phenanthryl)butyrate)

The synthesis of ester derivatives like ethyl 4-oxo-4-(9-phenanthryl)butyrate can be accomplished through several routes, with the Grignard reaction being a notable method. This approach involves the preparation of a phenanthryl Grignard reagent, which then reacts with an appropriate electrophile to form the keto-ester backbone.

A primary method involves the formation of a Grignard reagent from 9-bromophenanthrene. This organometallic intermediate is then reacted with a suitable diethyl oxalate derivative to introduce the ethyl oxo-butyrate chain. The reaction requires strictly anhydrous and inert atmospheric conditions to prevent the degradation of the highly reactive Grignard reagent.

An alternative, though potentially longer, pathway starts from phenanthrene-9-carboxaldehyde. This method involves a condensation reaction, for example with acetic anhydride, followed by subsequent steps of hydrogenation and esterification to arrive at the target keto-ester.

Table 1: Representative Reaction Conditions for Grignard-based Synthesis

| Parameter | Range/Value |

| Starting Material | 9-Bromophenanthrene |

| Reagents | Magnesium turnings, Diethyl oxalate derivative |

| Solvent | Tetrahydrofuran (THF), Methyl tert-butyl ether |

| Temperature (Grignard Formation) | 30–60 °C |

| Temperature (Addition Step) | -30 to 50 °C |

| Reaction Time (Grignard Formation) | 1–12 hours |

| Reaction Time (Addition Step) | 1–15 hours |

Routes to Structural Isomers and Homologues (e.g., 4-(3-Phenanthryl)butanoic Acid, 6-Oxo-6-(9-phenanthryl)hexanoic Acid)

The synthesis of structural isomers and homologues of phenanthryl-substituted oxo-alkanoic acids is typically achieved by modifying the starting materials and the acylating agent in Friedel-Crafts reactions.

4-(3-Phenanthryl)butanoic Acid

The synthesis of 4-(3-phenanthryl)butanoic acid, a structural isomer where the substituent is at the 3-position and the keto group is reduced, can be achieved via the Haworth synthesis methodology. quimicaorganica.orgresearchgate.net This process begins with the Friedel-Crafts acylation of phenanthrene with succinic anhydride. cambridge.org Under specific conditions, this reaction favors substitution at the 3-position of the phenanthrene ring. cambridge.orgrsc.org The resulting keto-acid, 4-oxo-4-(3-phenanthryl)butyric acid, is then subjected to a reduction reaction, such as a Clemmensen or Wolff-Kishner reduction, to convert the ketone into a methylene group, yielding the final product. researchgate.net

Table 2: Synthesis Steps for 4-(3-Phenanthryl)butanoic Acid

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | Phenanthrene, Succinic Anhydride | AlCl₃, Nitrobenzene | 4-Oxo-4-(3-phenanthryl)butyric acid |

| 2 | Reduction | 4-Oxo-4-(3-phenanthryl)butyric acid | Zn(Hg), HCl (Clemmensen) | 4-(3-Phenanthryl)butanoic acid |

6-Oxo-6-(9-phenanthryl)hexanoic Acid

To synthesize homologues with longer aliphatic chains, such as 6-oxo-6-(9-phenanthryl)hexanoic acid, the Friedel-Crafts acylation is adapted by using a different acylating agent. In this case, a derivative of adipic acid (a C6 dicarboxylic acid), such as adipoyl chloride or adipic anhydride, is reacted with phenanthrene in the presence of a Lewis acid catalyst like aluminum chloride. The acylation of phenanthrene can occur at various positions, with the 9-position being a common site for substitution depending on the reaction conditions used. rsc.orgresearchgate.net This one-step reaction directly forms the desired homologous keto-acid.

Table 3: Synthesis of 6-Oxo-6-(9-phenanthryl)hexanoic Acid

| Reaction Type | Reactants | Key Reagents | Product |

| Friedel-Crafts Acylation | Phenanthrene, Adipoyl Chloride | AlCl₃ | 6-Oxo-6-(9-phenanthryl)hexanoic acid |

Synthetic Routes to Heteroatom-Containing Phenanthryl-Substituted Oxo-Butyric Acids (e.g., Phenanthroline Conjugates)

The incorporation of heteroatoms into the structure, particularly in the form of phenanthroline conjugates, requires a multi-step synthetic approach focused on amide bond formation. A relevant example is the synthesis of a dibutyric acid functionalized phenanthroline diimide ligand. nih.gov

This synthesis begins with a phenanthroline precursor that has been functionalized with carboxylic acid groups. These carboxylic acids are then "activated" to facilitate reaction with an amine. A common method for activation is the formation of an N-hydroxysuccinimide (NHS) ester. This activated precursor is then reacted with 4-aminobutyric acid. nih.gov The amino group of the 4-aminobutyric acid acts as a nucleophile, displacing the NHS group to form a stable amide bond. This procedure effectively conjugates the butyric acid moiety to the heteroaromatic phenanthroline core. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) and may be facilitated by a catalytic amount of a non-nucleophilic base such as triethylamine. nih.gov

Table 4: Synthesis of a Phenanthroline-Butyric Acid Conjugate

| Step | Description | Key Reagents | Functional Group Formed |

| 1 | Activation of Phenanthroline Precursor | N-hydroxysuccinimide (NHS) | NHS Ester |

| 2 | Amide Coupling | 4-Aminobutyric acid, Triethylamine | Amide (Imide) |

Derivatives and Analogues of 4 Oxo 4 9 Phenanthryl Butyric Acid: Synthesis and Chemical Scope

Structurally Modified Derivatives and Homologues

Structural modifications of 4-oxo-4-(9-phenanthryl)butyric acid can be systematically approached by altering the length and substitution of the alkyl chain, replacing the aromatic phenanthrene (B1679779) core with other cyclic systems, or transforming the inherent keto and carboxylic acid functional groups.

Modifications of the Aromatic Moiety (e.g., Naphthalenyl, Pyrenyl, Fluorenyl, Pyridyl Analogues)

Replacing the phenanthrene ring with other aromatic or heteroaromatic systems yields a wide array of structural analogues. The synthesis of these compounds generally follows the same fundamental reaction pathway: the Friedel-Crafts acylation of the respective aromatic compound with succinic anhydride (B1165640). This reaction is a cornerstone in forming the 4-oxo-4-arylbutanoic acid structure.

Table 1: Synthesis of 4-Oxo-4-arylbutyric Acid Analogues via Friedel-Crafts Acylation

| Aromatic Moiety | Corresponding Analogue | Synthesis Notes |

|---|---|---|

| Naphthalene (B1677914) | 4-(1-Naphthyl)-4-oxobutanoic acid | Synthesized via Friedel-Crafts reaction between naphthalene and succinic anhydride. lookchem.com |

| Pyrene | 4-Oxo-4-(1-pyrenyl)butyric acid | Prepared from pyrene and succinic anhydride. nih.govchemicalbook.com |

| Fluorobenzene | 4-(4-Fluorobenzoyl)butyric acid | Prepared from fluorobenzene and glutaric anhydride using an aluminum chloride catalyst. google.comgoogle.com |

The choice of solvent and catalyst can significantly influence the regioselectivity and yield of the Friedel-Crafts reaction, especially with large, polycyclic aromatic hydrocarbons like phenanthrene, where multiple positions are susceptible to acylation. rsc.orgresearchgate.net For instance, the acetylation of phenanthrene can yield mixtures of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes depending on the reaction conditions. rsc.org

Chemical Reductions and Oxidations of the Keto Group and Carboxylic Acid

The two oxygen-containing functional groups in this compound—the ketone and the carboxylic acid—can be selectively or fully reduced.

Reduction of the Keto Group: The carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) to yield 4-(9-phenanthryl)butyric acid. Classic methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). wikipedia.orgalfa-chemistry.comyoutube.comyoutube.com The Wolff-Kishner reduction is particularly suitable for substrates that are sensitive to acidic conditions. alfa-chemistry.com A significant improvement, the Huang-Minlon modification, involves refluxing the carbonyl compound with hydrazine hydrate and a base, then distilling off water to increase the temperature, which often leads to higher yields in shorter reaction times. cas.cn

Reduction of the Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction of both the ketone and the carboxylic acid would yield 4-(9-phenanthryl)butan-1-ol.

Oxidation: The oxidation of 4-oxo-4-arylbutanoic acids can lead to cleavage of the butyric acid chain. For example, the oxidation of 4-oxo-4-phenylbutanoic acid with various chromium(VI) reagents has been shown to yield benzoic acid. orientjchem.org This suggests that similar treatment of the phenanthryl analogue could potentially lead to phenanthrene-9-carboxylic acid, although the stability of the phenanthrene ring under strong oxidizing conditions would be a consideration.

Strategies for Functionalizing the this compound Core

Beyond structural modification of the skeleton, the existing functional groups provide handles for introducing new chemical diversity through derivatization and substitution reactions.

Synthesis of Ester, Amide, and Anhydride Derivatives

The carboxylic acid moiety is readily converted into a variety of derivatives using standard organic chemistry techniques.

Esters: Esterification can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). This method has been used to prepare various esters of related compounds, such as butyl 4-oxo-4-phenylbutyrate. nih.gov

Amides: Amide synthesis typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be achieved using coupling agents or through catalyzed reactions, such as boric acid-catalyzed amidation. prepchem.com

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be prepared.

Halogenation and Other Electrophilic Aromatic Substitutions on the Phenanthrene Ring

The phenanthrene ring itself can be functionalized via electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.combyjus.com The directing effects of the existing 9-acylbutyric acid substituent must be considered. Acyl groups are deactivating and meta-directing on simple aromatic rings like benzene (B151609). However, for polycyclic aromatic systems like phenanthrene, the regioselectivity is more complex.

Reactions on phenanthrene typically occur at the 9 and 10 positions. rsc.orgresearchgate.net Since the 9-position is already substituted in this compound, electrophilic attack would be directed to other available positions. The deactivating nature of the acyl group would make substitution less favorable than on unsubstituted phenanthrene. Nonetheless, under forcing conditions, reactions like halogenation (with Br2 or Cl2 and a Lewis acid catalyst) or nitration (with HNO3/H2SO4) could introduce substituents onto the ring, with the precise location influenced by the complex interplay of electronic and steric factors within the polycyclic system. byjus.commasterorganicchemistry.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Oxo-5-(9-phenanthryl)pentanoic acid |

| 5-(Pyrazol-4-yl) pentanoic acid |

| 4-(Pyrazol-4-yl) butanoic acid |

| (S,Z)-4-Methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid |

| 4-(1-Naphthyl)-4-oxobutanoic acid |

| 4-Oxo-4-(1-pyrenyl)butyric acid |

| 4-(4-Fluorobenzoyl)butyric acid |

| 4-Oxo-4-(3-pyridyl)butanoic acid |

| 1-Acetylphenanthrene |

| 2-Acetylphenanthrene |

| 3-Acetylphenanthrene |

| 4-Acetylphenanthrene |

| 9-Acetylphenanthrene |

| 4-(9-Phenanthryl)butyric acid |

| 4-(9-Phenanthryl)butan-1-ol |

| 4-Oxo-4-phenylbutanoic acid |

| Benzoic acid |

| Phenanthrene-9-carboxylic acid |

Formation of Heterocyclic Systems from Beta-Ketoester Precursors (e.g., Triazole Synthesis)

The typical synthetic route would first involve the preparation of the corresponding beta-ketoester, likely the ethyl or methyl ester of this compound. This can be achieved through various standard esterification methods. Once the beta-ketoester is obtained, it can serve as a key intermediate for the construction of a 1,2,3-triazole ring.

A common and effective method for this transformation is the reaction of the beta-ketoester with an azide, often in the presence of a base or a metal catalyst. The reaction proceeds via a cycloaddition mechanism. For instance, the reaction of a beta-ketoester with an organic azide can lead to the formation of a 1,4-disubstituted-1,2,3-triazole. The general reaction scheme is as follows:

Step 1: Enolate Formation: The beta-ketoester is treated with a base (e.g., sodium ethoxide) to generate a reactive enolate.

Step 2: Cycloaddition: The enolate then undergoes a [3+2] cycloaddition reaction with an azide (R-N₃).

Step 3: Aromatization: The resulting intermediate undergoes elimination of a molecule of alcohol (from the ester group) and subsequent tautomerization to yield the stable aromatic triazole ring.

The specific reaction conditions, such as the choice of solvent, temperature, and catalyst (if any), would need to be optimized for the this compound derivative to achieve a good yield and purity of the desired triazole product.

| Precursor | Reagent | Product Core Structure |

| Ethyl 4-oxo-4-(9-phenanthryl)butanoate | Organic Azide (R-N₃) | 1-Substituted-4-(phenanthren-9-oylmethyl)-1H-1,2,3-triazole |

It is important to note that while this synthetic strategy is chemically sound, the actual experimental validation and characterization of the resulting phenanthrene-substituted triazoles would be necessary to confirm their structures and properties.

Structure-Activity Relationship (SAR) Studies within Chemically Defined Systems

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such studies guide the design of new molecules with improved potency and selectivity. For the derivatives of this compound, SAR studies would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological effects.

Although specific SAR studies for derivatives of this compound are not extensively documented in publicly available literature, general SAR principles for phenanthrene-containing compounds and other heterocyclic systems can provide valuable insights. Phenanthrene derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The nature and position of substituents on the phenanthrene ring, as well as modifications to the butyric acid side chain, would be expected to significantly impact their biological profile.

For instance, in the context of antimicrobial activity, an SAR study might explore the following modifications:

Substitution on the Phenanthrene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenanthrene core could modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Alterations to the Linker: The length and flexibility of the chain connecting the phenanthrene and the heterocyclic ring could also be varied to optimize the spatial arrangement of these key pharmacophoric features.

A hypothetical SAR study on a series of triazole derivatives of this compound against a bacterial strain might yield data that could be tabulated as follows:

| Compound | Phenanthrene Substituent (Position) | Triazole Substituent (R) | Linker Modification | Antimicrobial Activity (MIC, µg/mL) |

| Reference | None | H | -(C=O)CH₂- | >100 |

| Analog 1 | 2-Chloro | H | -(C=O)CH₂- | 50 |

| Analog 2 | 2-Methoxy | H | -(C=O)CH₂- | 75 |

| Analog 3 | None | Methyl | -(C=O)CH₂- | 64 |

| Analog 4 | None | Phenyl | -(C=O)CH₂- | 32 |

| Analog 5 | 2-Chloro | Phenyl | -(C=O)CH₂- | 16 |

Such a systematic study would help in identifying the key structural features required for a desired biological activity and would pave the way for the rational design of more potent and selective analogues of this compound.

Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Aromatic and Aliphatic Protons and Carbons

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Oxo-4-(9-phenanthryl)butyric acid, distinct signals are expected for the aromatic protons of the phenanthrene (B1679779) ring system and the aliphatic protons of the butyric acid chain. The phenanthrene protons would typically appear in the downfield region, generally between δ 7.5 and 9.0 ppm, exhibiting complex splitting patterns due to spin-spin coupling between adjacent protons. The methylene (B1212753) protons (-CH₂-) of the butyric acid chain adjacent to the carbonyl group and the carboxylic acid group would resonate in the aliphatic region, likely between δ 2.5 and 3.5 ppm, appearing as triplets due to coupling with the neighboring methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, typically in the highly deshielded region of δ 170-210 ppm. The numerous sp²-hybridized carbons of the phenanthrene ring would generate a cluster of signals in the aromatic region, approximately between δ 120 and 135 ppm. The sp³-hybridized carbons of the butyric acid chain would be found in the upfield region of the spectrum.

Illustrative ¹H and ¹³C NMR Data:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.5 - 9.0 (m) | 122.0 - 135.0 |

| -C(=O)CH₂- | 3.3 - 3.5 (t) | 35.0 - 40.0 |

| -CH₂CH₂COOH | 2.7 - 2.9 (t) | 28.0 - 33.0 |

| -COOH | 10.0 - 12.0 (s, br) | 175.0 - 180.0 |

| Ar-C=O | - | 195.0 - 205.0 |

Note: The data in this table is illustrative and represents typical chemical shift ranges for the described functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₈H₁₄O₃), the expected molecular weight is approximately 278.3 g/mol . In a mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be expected.

Fragmentation of the molecule under ionization would likely involve cleavage of the butyric acid side chain. Common fragmentation pathways could include the loss of a water molecule (-18 Da), a carboxyl group (-45 Da), or cleavage at the keto group, leading to characteristic fragment ions. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to separate the compound from a mixture before it enters the mass spectrometer, providing both retention time data and a mass spectrum for identification.

Illustrative Mass Spectrometry Data:

| m/z Value | Interpretation |

| 278 | [M]⁺ (Molecular Ion) |

| 260 | [M - H₂O]⁺ |

| 233 | [M - COOH]⁺ |

| 205 | [Phenanthrene-C=O]⁺ |

| 178 | [Phenanthrene]⁺ |

Note: This table presents plausible fragmentation patterns for illustrative purposes. Actual fragmentation will depend on the ionization technique and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Two strong, sharp peaks would be expected for the carbonyl groups: one for the ketone C=O stretch, typically around 1680-1700 cm⁻¹, and another for the carboxylic acid C=O stretch, usually around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations of the phenanthrene ring would appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Illustrative Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1725 - 1700 | C=O stretch | Carboxylic Acid |

| 1700 - 1680 | C=O stretch | Ketone |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

Note: The data in this table is illustrative. The exact positions of the absorption bands can be influenced by the molecular environment.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The extensive conjugated π-system of the phenanthrene ring in this compound makes it a strong chromophore. The UV-Vis spectrum would be expected to show multiple absorption bands characteristic of the phenanthrene moiety. These bands arise from π→π* electronic transitions. The presence of the carbonyl group conjugated with the aromatic system can also influence the spectrum, potentially causing a shift in the absorption maxima.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for the purification of compounds and the determination of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water, often with a small amount of acid like trifluoroacetic acid to ensure the carboxylic acid is protonated). The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the phenanthrene chromophore absorbs strongly. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration, allowing for quantitative analysis and purity assessment.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions for an HPLC analysis of a polycyclic aromatic carboxylic acid and would require optimization for this specific compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of "this compound" by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the GC inlet and column. To overcome these limitations, derivatization is a necessary prerequisite to convert the non-volatile keto-acid into a more volatile and thermally stable derivative suitable for GC analysis.

For a molecule like "this compound," which possesses both a ketone and a carboxylic acid functional group, a two-step derivatization process is often employed. This typically involves oximation of the keto group followed by esterification or silylation of the carboxylic acid group.

Hypothetical Derivatization and GC Analysis:

Oximation: The first step would involve the reaction of the ketone functional group with an oximation reagent, such as hydroxylamine (B1172632) hydrochloride or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction converts the ketone into a more stable oxime ether.

Esterification/Silylation: The carboxylic acid group would then be targeted for derivatization.

Esterification: This can be achieved by reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Alternatively, reagents like diazomethane (B1218177) or dimethylformamide-dimethylacetal can be used for rapid esterification.

Silylation: A common and effective method involves the use of silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents react with the acidic proton of the carboxylic acid to form a volatile trimethylsilyl (B98337) (TMS) ester.

The resulting derivatized product, for instance, the methyl ester of the oxime derivative of "this compound," would then be amenable to GC-Mass Spectrometry (GC-MS) analysis. The GC would separate the derivative from any by-products or impurities, and the mass spectrometer would provide a fragmentation pattern that can be used to confirm the molecular weight and structure of the derivative.

While specific experimental data for the GC analysis of derivatized "this compound" is not available in the reviewed literature, the general methodologies for the derivatization of keto-carboxylic acids are well-established. nih.gov

| Parameter | Description |

| Derivatization Step 1 (Ketone) | Oximation using hydroxylamine hydrochloride or PFBHA. |

| Derivatization Step 2 (Carboxylic Acid) | Esterification (e.g., with methanol/HCl) or Silylation (e.g., with BSTFA). |

| GC Column | A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), would likely be suitable. |

| Injection Mode | Split or splitless injection depending on the concentration of the analyte. |

| Oven Temperature Program | A temperature gradient would be employed, starting from a lower temperature and ramping up to a higher temperature to ensure good separation and elution of the derivatized compound. |

| Detector | Mass Spectrometer (MS) for definitive identification based on mass-to-charge ratio and fragmentation pattern. |

X-ray Crystallography for Solid-State Structural Determination

For "this compound," obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for "this compound" is not present in the searched crystallographic databases, we can infer some expected structural features based on the known structures of phenanthrene and related derivatives. Phenanthrene itself is a planar molecule and crystallizes in the monoclinic space group P21. researchgate.netslideshare.net The butyric acid chain in "this compound" will introduce significant conformational flexibility.

Hypothetical Crystallographic Data and Structural Features:

The crystal structure would reveal the precise dihedral angle between the plane of the phenanthrene ring and the plane of the butyric acid side chain. Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, would likely be a dominant feature of the crystal packing, potentially forming dimeric structures. The keto group could also participate in weaker intermolecular interactions.

| Parameter | Expected Information |

| Crystal System | Likely to be in a lower symmetry system such as monoclinic or triclinic due to the flexible side chain. |

| Space Group | Would be determined from the systematic absences in the diffraction data. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise measurements defining the size and shape of the unit cell. |

| Key Bond Lengths | C=O (keto and acid), C-C, C-O, and aromatic C-C bond distances would be determined with high precision. |

| Key Bond Angles | Angles around the sp2 and sp3 hybridized carbons would confirm the geometry. |

| Torsional Angles | Would define the conformation of the butyric acid chain relative to the phenanthrene ring system. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., O-H···O) and other non-covalent interactions governing the crystal packing. |

The detailed structural information obtained from X-ray crystallography would be invaluable for understanding the molecule's shape, conformational preferences, and the nature of its solid-state packing, which can influence its physical properties.

Computational and Theoretical Studies on 4 Oxo 4 9 Phenanthryl Butyric Acid

Molecular Orbital Theory and Electronic Structure Calculations for Aromatic and Carbonyl Systems

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules like 4-Oxo-4-(9-phenanthryl)butyric acid. The molecule's electronic structure is a composite of the π-system of the phenanthrene (B1679779) core and the orbitals associated with the carbonyl and carboxylic acid functional groups.

The phenanthrene moiety, a polycyclic aromatic hydrocarbon, possesses a delocalized π-electron system across its three fused benzene (B151609) rings. researchgate.netresearchgate.net According to Hückel's rule (4n+2 π electrons), with 14 π electrons, phenanthrene is aromatic and exhibits significant stability. researchgate.net Computational studies, often employing Density Functional Theory (DFT), reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For phenanthrene itself, the HOMO and LUMO are π-orbitals distributed across the aromatic framework. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. capes.gov.br Simple Hückel molecular orbital calculations have been used to predict the greater stability of phenanthrene over its isomer, anthracene, a result supported by higher-level quantum mechanical calculations. masterorganicchemistry.com

The introduction of the 4-oxobutyric acid substituent at the 9-position significantly perturbs the electronic structure of the phenanthrene core. The carbonyl group (C=O) is a classic example of a functional group with both σ and π bonds. MO analysis of a simple carbonyl shows that the HOMO is typically the non-bonding orbital (n) located on the oxygen atom, while the LUMO is the π* antibonding orbital of the C=O double bond. benthamdirect.com The carboxylic acid group also has characteristic molecular orbitals, including those involved in the C=O and O-H bonds.

In this compound, the carbonyl group is directly attached to the phenanthrene ring, leading to electronic conjugation. This interaction involves the overlap of the p-orbitals of the carbonyl group with the π-system of the phenanthrene ring. This conjugation generally leads to a decrease in the HOMO-LUMO gap compared to unsubstituted phenanthrene, as it allows for more extensive electron delocalization. doubtnut.com DFT calculations on similar aromatic ketones show that the HOMO is often a π-orbital with significant contributions from the aromatic ring, while the LUMO is a π*-orbital localized more on the carbonyl group and the adjacent aromatic carbon. This electronic arrangement makes the carbonyl carbon an electrophilic center, susceptible to nucleophilic attack.

A hypothetical representation of the frontier molecular orbitals for this compound would likely show the HOMO distributed over the electron-rich phenanthrene ring, while the LUMO would be centered on the electron-withdrawing keto-butyric acid side chain, particularly the π* orbital of the carbonyl group.

Table 1: Hypothetical Frontier Orbital Characteristics for this compound based on Analogous Systems

| Molecular Orbital | Primary Localization | Expected Energy Level (Relative) | Role in Reactivity |

| HOMO | Phenanthrene π-system | High | Electron donation in electrophilic aromatic substitution |

| LUMO | Carbonyl π* orbital and adjacent phenanthrene ring | Low | Electron acceptance in nucleophilic addition |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. For a compound like this compound, QSAR models could be developed to predict various endpoints, such as toxicity or receptor binding affinity, based on its structural features.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related molecules and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. For this compound, relevant descriptors would fall into several categories:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and path counts.

Electronic descriptors: These include parameters derived from electronic structure calculations, such as the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. capes.gov.br

Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

Hydrophobic descriptors: The partition coefficient (logP) is a key descriptor in this class, representing the molecule's hydrophobicity.

QSAR studies have been successfully applied to both polycyclic aromatic hydrocarbons (PAHs) and carboxylic acid derivatives. For PAHs, QSAR models have been developed to predict their toxicity, with descriptors related to their shape, electronic properties, and size being important. nih.govnih.gov For carboxylic acid derivatives, QSAR models have been used to predict their inhibitory activity against various enzymes, with descriptors like polarizability and mass being identified as significant. nih.gov

To build a QSAR model for a series of compounds related to this compound, one would synthesize or computationally generate a library of derivatives with variations in the phenanthrene ring substitution or the side chain. After calculating a wide range of descriptors for each molecule and measuring their biological activity, a statistically robust model could be developed to guide the design of new compounds with desired properties.

Table 3: Common Molecular Descriptors Used in QSAR Models for PAHs and Carboxylic Acids

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Electronic | HOMO-LUMO gap, Dipole Moment, Atomic Charges | The HOMO-LUMO gap is crucial for predicting photo-induced toxicity of PAHs. capes.gov.br |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the size and shape of the phenanthrene ring system and the side chain. |

| Geometrical | Van der Waals Surface Area, Molecular Volume | Important for understanding interactions with biological receptors. researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The large aromatic system suggests significant hydrophobicity, balanced by the polar carboxylic acid group. |

Spectroscopic Data Prediction and Validation Using Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be used to validate experimental data or to aid in spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict these chemical shifts with a high degree of accuracy. nih.gov For this compound, calculations would predict a complex ¹H NMR spectrum with signals in the aromatic region for the phenanthrene protons and in the aliphatic region for the butyric acid chain protons. The ¹³C NMR spectrum would be characterized by signals for the numerous aromatic carbons, a distinctive downfield signal for the carbonyl carbon (typically >190 ppm), and a signal for the carboxylic acid carbon. libretexts.org There are established workflows for predicting experimental proton spectra with high accuracy. github.io

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. dtic.milnih.gov For this compound, the most prominent features in the predicted IR spectrum would be a strong absorption band for the C=O stretching of the ketone (around 1685-1690 cm⁻¹ due to conjugation with the aromatic ring) and the carboxylic acid (around 1700-1725 cm⁻¹ for the dimer, and a broad O-H stretch). libretexts.orgpg.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. youtube.comyoutube.com The calculations provide the excitation energies and oscillator strengths for transitions between electronic states. For this compound, the predicted spectrum would be dominated by π-π* transitions within the phenanthrene ring system, with the conjugation to the carbonyl group likely causing a red-shift (shift to longer wavelengths) of some absorption bands compared to unsubstituted phenanthrene.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Range (based on analogous compounds) |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | 195 - 205 ppm |

| ¹³C NMR | Carboxylic Acid Carbon (-COOH) Chemical Shift | 170 - 180 ppm |

| ¹H NMR | Aromatic Protons (Phenanthrene) Chemical Shifts | 7.5 - 9.0 ppm |

| IR | Ketone C=O Stretch | 1680 - 1695 cm⁻¹ |

| IR | Carboxylic Acid C=O Stretch | 1700 - 1725 cm⁻¹ |

| IR | Carboxylic Acid O-H Stretch | 2500 - 3300 cm⁻¹ (broad) |

| UV-Vis | Main π-π* Absorption Bands (λmax) | 250 - 350 nm |

Applications in Chemical Synthesis and Materials Science Research

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

4-Oxo-4-(9-phenanthryl)butyric acid serves as a pivotal intermediate in the construction of more elaborate molecular frameworks. Its synthesis, typically achieved through a Friedel-Crafts acylation of phenanthrene (B1679779) with succinic anhydride (B1165640), positions it as a key building block for accessing complex phenanthrene derivatives. derpharmachemica.com The reactivity of both the carbonyl group and the carboxylic acid function allows for a wide range of subsequent modifications.

For instance, the keto group can undergo reduction to an alcohol, while the carboxylic acid can be converted into esters, amides, or other derivatives. These transformations are fundamental in multi-step syntheses. A notable synthetic pathway is the Haworth synthesis of phenanthrene derivatives, where a naphthalene (B1677914) derivative is reacted with succinic anhydride. benthamscience.com By analogy, this compound, once formed, can undergo further intramolecular cyclization reactions to build even more complex polycyclic systems. researchgate.net

The phenanthrene nucleus is a core structure in numerous natural products and pharmacologically active molecules, including certain alkaloids and steroids. pharmaguideline.comresearchgate.net Therefore, derivatives of this compound are instrumental in medicinal chemistry for creating novel compounds with potential therapeutic benefits, such as analgesic, antitussive, and antimalarial activities. researchgate.net

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents/Conditions | Product Type | Potential Application |

| This compound | Reduction (e.g., NaBH₄) | Hydroxy acid | Intermediate for polyesters |

| This compound | Esterification (e.g., ROH, H⁺) | Keto-ester | Intermediate in drug synthesis |

| This compound | Amidation (e.g., RNH₂, coupling agent) | Keto-amide | Building block for polyamides |

| This compound | Intramolecular cyclization (e.g., strong acid) | Fused polycyclic ketone | Precursor to larger PAHs |

Precursor for Novel Polycyclic Aromatic Hydrocarbon Derivatives with Extended Conjugation

A significant application of this compound is its role as a precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons. The structure is primed for cyclization reactions that extend the conjugated π-system. Through a sequence of reduction and cyclization reactions, this compound can be converted into triphenylene (B110318) derivatives. This transformation typically involves the reduction of the keto group, followed by an acid-catalyzed intramolecular cyclization to form a new six-membered ring, and subsequent aromatization.

This synthetic route allows for the creation of novel PAHs with tailored electronic and photophysical properties. Extended conjugation in PAHs is a key factor in determining their absorption and emission spectra, making them suitable for applications in optoelectronics. The synthesis of chrysene (B1668918) from β-(2-phenanthroyl)-butyric acid via cyclization and dehydrogenation serves as a classic example of this type of transformation. researchgate.net

Table 2: Synthesis of Extended PAHs from this compound

| Precursor | Reaction Sequence | Product | Significance |

| This compound | 1. Reduction (e.g., Clemmensen) 2. Cyclization (e.g., H₂SO₄) 3. Dehydrogenation (e.g., Se) | Triphenylene | Extended conjugated system, building block for advanced materials. |

| This compound | 1. Reduction 2. Partial Dehydration/Cyclization | 3,4-dihydrotriphenylene | Intermediate in the synthesis of fully aromatic PAHs. |

Role in the Development of Catalytic Systems and Ligands

While direct catalytic applications of this compound are not extensively documented, its structural motifs are highly relevant to the design of specialized ligands for catalysis. The phenanthrene core is a component of various ligands used in transition metal-catalyzed reactions. researchgate.net For example, phenanthroline, a related nitrogen-containing heterocyclic analogue of phenanthrene, is a well-known chelating ligand in coordination chemistry and catalysis. researchgate.net

The carboxylic acid and ketone functionalities of this compound provide convenient handles for chemical modification to produce novel ligands. The carboxylic acid can be used to anchor the molecule to a metal center or a solid support, while the ketone can be derivatized to create multidentate ligand systems. Such phenanthrene-based ligands have been explored in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. benthamscience.comnih.gov The rigid and planar structure of the phenanthrene unit can influence the stereochemistry and efficiency of catalytic processes.

Potential for Integration into Functional Materials with Specific Chemical Properties

The incorporation of polycyclic aromatic hydrocarbons into functional materials is a growing area of research, and this compound is a promising candidate for such applications. The inherent fluorescence of the phenanthrene core makes it an attractive component for organic light-emitting diodes (OLEDs) and fluorescent probes. benthamscience.com The butyric acid side chain provides a means to covalently integrate this fluorescent unit into polymers, surfaces, or other molecular architectures without significantly perturbing the electronic properties of the phenanthrene moiety.

Research has shown that phenanthrene derivatives can be used to create materials with unique optical properties, such as hybrid microparticles. nih.gov Furthermore, phenanthrene-based nucleoside analogues have been synthesized and incorporated into DNA, where they act as fluorescent probes to study nucleic acid structure and dynamics. alfa-chemistry.com The ability to functionalize this compound via its carboxylic acid group opens up possibilities for creating novel materials with tailored chemical, optical, and electronic properties for applications in sensors, molecular electronics, and nanotechnology.

Table 3: Potential Applications in Functional Materials

| Material Type | Role of this compound | Resulting Property |

| Fluorescent Polymers | Covalently bonded monomer | Intrinsic fluorescence, enhanced thermal stability |

| Organic Light-Emitting Diodes (OLEDs) | Component of the emissive or charge-transport layer | Blue fluorescence, charge-carrying capability |

| Chemical Sensors | Functionalized surface probe | Selective binding and fluorescence quenching/enhancement |

| Bio-conjugates | Attached to biomolecules (e.g., peptides, DNA) | Fluorescent labeling for imaging and diagnostics |

Emerging Research Directions and Future Perspectives on 4 Oxo 4 9 Phenanthryl Butyric Acid

Development of Green Chemistry Synthetic Routes for Sustainable Production

The conventional synthesis of 4-oxo-4-(9-phenanthryl)butyric acid typically involves the Friedel-Crafts acylation of phenanthrene (B1679779) with succinic anhydride (B1165640). stackexchange.com This classic method, while effective, relies on stoichiometric amounts of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). rsc.org This approach presents several environmental and practical drawbacks. The reaction often requires halogenated hydrocarbon solvents, which are toxic, and the catalyst is highly sensitive to moisture, generating significant acidic waste during aqueous workup. beilstein-journals.orgnih.gov

Future research is imperative to align the production of this compound with the principles of green chemistry. The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Two promising directions are mechanochemistry and the use of heterogeneous catalysts.

Mechanochemical Synthesis: Performing the Friedel-Crafts acylation under solvent-free, ball-milling conditions is a key area of exploration. nih.gov Mechanochemistry can obviate the need for bulk solvents and, in some cases, can enhance reaction rates and yields. beilstein-journals.org Research has shown that solid-state milling of aromatic hydrocarbons with acylating agents and a solid catalyst like AlCl₃ can be highly effective, sometimes outperforming solution-based methods. beilstein-journals.orgnih.gov

Heterogeneous Catalysis: Replacing homogeneous Lewis acids like AlCl₃ with solid acid catalysts is another critical goal. These catalysts, such as zeolites, clays, or sulfonic acid-functionalized resins, can be easily separated from the reaction mixture and potentially reused, drastically reducing waste. While the reactivity of bulky substrates like phenanthrene on porous catalysts needs to be systematically studied, this approach represents a significant step towards a more sustainable process.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Traditional Friedel-Crafts | Emerging Green Routes |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (homogeneous) | Catalytic solid acids (heterogeneous) |

| Solvent | Halogenated hydrocarbons (e.g., CS₂, C₂H₄Cl₂) rsc.org | Solvent-free (mechanochemistry) or greener solvents |

| Waste | High volume of acidic aqueous waste | Minimal waste, recyclable catalyst |

| Efficiency | Established but resource-intensive | Potentially higher atom economy and lower E-factor |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structure of this compound, with its two reactive functional groups held in a specific spatial arrangement by a rigid aromatic spacer, suggests a rich and underexplored reaction chemistry. Future research can focus on harnessing this structure for novel transformations.

Domino and Multicomponent Reactions: Studies on analogous 4-aryl-4-oxobutanoic acids have shown their utility in microwave-mediated multicomponent reactions with amines to generate complex nitrogen-containing heterocycles like pyrrolones. researchgate.net Applying these conditions to this compound could provide a direct route to novel, highly substituted phenanthrene-fused heterocyclic systems, which are of interest in medicinal chemistry.

Intramolecular Cyclizations: The molecule is primed for intramolecular reactions. Under acidic conditions, the terminal carboxylic acid could be induced to react with the ketone in an intramolecular Friedel-Crafts type reaction, potentially attacking an activated position on the phenanthrene ring to create a new fused polycyclic ketone. youtube.com Alternatively, reduction of the ketone to a secondary alcohol would furnish a δ-hydroxy acid, a classic precursor for the formation of a six-membered δ-lactone ring through intramolecular esterification. youtube.com These cyclizations would transform the linear butyric acid chain into a new ring system, significantly altering the molecule's three-dimensional structure and properties.

Design of Advanced Derivatives with Tailored Chemical Functionalities

This compound is a versatile platform for the synthesis of advanced derivatives with functions tailored for specific applications, ranging from medicine to materials science. nih.govscispace.com The phenanthrene nucleus itself is a key structural motif in many biologically active natural products and synthetic drugs. slideshare.netresearchgate.net

Modification of Functional Groups: The carboxylic acid can be converted into a wide array of esters and amides. Amide derivatives of similar 4-aryl-4-oxobutanoic acids have been investigated as potential enzyme inhibitors. nih.gov The ketone can be reduced to a hydroxyl group, introducing a chiral center, or converted into other functionalities via reactions like reductive amination.

Derivatization of the Phenanthrene Core: The aromatic rings of the phenanthrene moiety can be functionalized through electrophilic substitution reactions. This allows for the introduction of electron-donating or electron-withdrawing groups, which can precisely tune the molecule's electronic, photophysical, and biological properties. researchgate.netnih.gov For example, introducing specific substituents could enhance the DNA intercalating ability for anticancer applications or modify the HOMO/LUMO levels for use in organic electronic devices. nih.govsemanticscholar.orgresearchgate.net

Conjugates and Hybrids: The carboxylic acid provides a convenient handle for conjugating the phenanthrene moiety to other molecules, such as polymers, biomolecules, or other pharmacologically important scaffolds, to create hybrid molecules with novel properties. nih.gov

Table 2: Potential Modifications and Applications of this compound Derivatives

| Molecular Section | Modification | Potential Application |

|---|---|---|

| Carboxylic Acid | Amide formation | Enzyme inhibitors, medicinal chemistry nih.gov |

| Esterification | Prodrugs, materials science | |

| Conjugation | Targeted drug delivery, functional polymers nih.gov | |

| Ketone | Reduction to alcohol | Introduction of chirality, synthetic intermediate |

| Reductive amination | Synthesis of novel amines | |

| Phenanthrene Ring | Electrophilic substitution | Tuning electronic properties for organic electronics semanticscholar.orgmjcce.org.mk |

| Introduction of auxochromes | Development of fluorescent probes | |

| Attachment of pharmacophores | Anticancer agents, antimalarials nih.govscispace.comresearchgate.net |

Interdisciplinary Research Synergies with Physical and Theoretical Chemistry

The interface between synthetic chemistry and physical/theoretical chemistry offers powerful tools to predict, understand, and guide the development of new phenanthrene-based molecules. Computational chemistry, particularly Density Functional Theory (DFT), has been extensively applied to phenanthrene derivatives to elucidate their properties. semanticscholar.orgresearchgate.netmjcce.org.mk

Prediction of Electronic and Optical Properties: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO gap is a critical parameter for predicting the electronic and optical behavior of the molecule, guiding its design for applications in organic electronics, such as organic photovoltaics or materials with non-linear optical (NLO) properties. researchgate.netnih.govmjcce.org.mk

Rationalizing Reactivity and Acidity: Computational models can map electron density and electrostatic potential, providing insights into the molecule's reactivity. semanticscholar.org Furthermore, DFT methods combined with a Polarized Continuum Model (PCM) to simulate a solvent can accurately predict the pKa value of the carboxylic acid group, a fundamental property governing its behavior in various chemical and biological environments. researchgate.netchemrxiv.org

Design of Singlet Fission Chromophores: Advanced theoretical studies on substituted phenanthrenes have explored their potential as singlet fission chromophores, which could dramatically improve the efficiency of organic solar cells. acs.org By strategically modifying the this compound scaffold, it may be possible to design new materials that meet the energetic criteria for this process.

This synergy allows for a "design-on-computer" approach, where the properties of hypothetical derivatives can be screened computationally before committing to potentially complex and resource-intensive synthetic efforts.

常见问题

Q. What are the established synthetic routes for 4-Oxo-4-(9-phenanthryl)butyric acid, and what critical parameters influence yield?

The synthesis of this compound typically involves condensation reactions between phenanthrene derivatives and activated carbonyl intermediates. Key parameters include:

- Catalyst selection : Heteropolyacid catalysts (e.g., [GlyH]₁.₀H₂.₀PW₁₂O₄₀) optimize esterification efficiency, as demonstrated in butyric acid esterification studies .

- Molar ratios : A 1.4:1 alcohol/acid molar ratio maximizes yield in analogous reactions .

- Reaction time : Extended durations (e.g., 2.5–3 hours) improve conversion rates .

- Purification : Distillation or recrystallization ensures high purity (>95%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Adhere to GHS safety protocols:

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye irritation (H315, H319) .

- Storage : Keep in airtight glass containers at ambient temperature, away from ignition sources .

- Ventilation : Use fume hoods to prevent inhalation of harmful vapors (H335) .

- Emergency measures : For spills, use absorbent materials and avoid aqueous runoff .

Q. What spectroscopic methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and carbonyl integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₀H₁₄O₃ for pyrenyl analogs) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity in pest control applications?

Leverage methodologies from patent data and agricultural studies:

- Co-application studies : Test synergistic effects with insecticides (e.g., fipronil) at varying molar ratios .

- Experimental design : Use Response Surface Methodology (RSM) to optimize variables (e.g., concentration, application frequency) .

- Bioassay models : Employ in vivo pest challenge models to assess efficacy under controlled microbiological conditions .